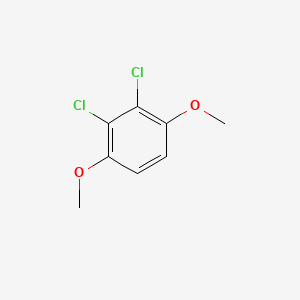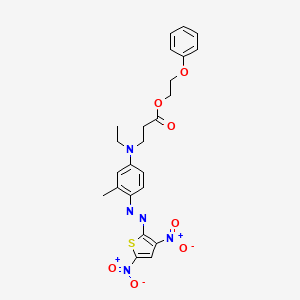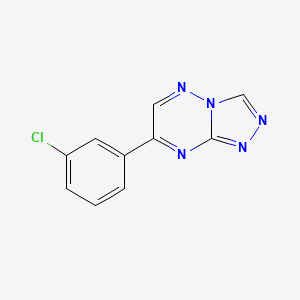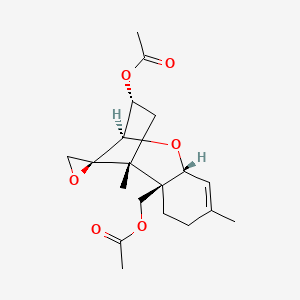
Trichothec-9-ene-3,15-diol, 12,13-epoxy-, 15-acetate, (3alpha)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Deacetylcalonectrin is a trichothecene mycotoxin produced by various Fusarium fungi, including Fusarium graminearum and Fusarium culmorum . It is a derivative of the more toxic T-2 toxin and is part of the A-type trichothecenes, which are known for their potent inhibitory effects on protein synthesis in eukaryotic cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Deacetylcalonectrin can be synthesized through the biosynthetic pathway of trichothecenes in Fusarium species. The process begins with the cyclization of farnesyl pyrophosphate to trichodiene, followed by oxygenation to isotrichotriol. This intermediate is further cyclized to isotrichodermol, a tricyclic precursor . The subsequent steps involve:
- Acetylation at C-3 to yield isotrichodermin.
- Hydroxylation at C-15 to produce 15-deacetylcalonectrin .
Industrial Production Methods
Industrial production of 3-Deacetylcalonectrin typically involves the cultivation of Fusarium species under controlled conditions to maximize the yield of the desired mycotoxin. Genetic manipulation of the fungi, such as the deletion of specific Tri genes, can enhance the production of 3-Deacetylcalonectrin by preventing the formation of other trichothecene derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
3-Deacetylcalonectrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form other trichothecene derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at various positions on the tricyclic skeleton.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
Major products formed from these reactions include various hydroxylated and acetylated derivatives of 3-Deacetylcalonectrin, which can have different biological activities and toxicities .
Wissenschaftliche Forschungsanwendungen
3-Deacetylcalonectrin has several scientific research applications:
Wirkmechanismus
3-Deacetylcalonectrin exerts its effects by inhibiting protein synthesis in eukaryotic cells. It binds to the peptidyl transferase center of the ribosome, preventing the elongation of polypeptide chains . This inhibition disrupts cellular functions and can lead to cell death. The molecular targets involved include ribosomal RNA and associated proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
T-2 Toxin: A more toxic trichothecene with similar inhibitory effects on protein synthesis.
Calonectrin: A closely related compound that differs by the presence of an acetyl group at C-15.
Isotrichodermin: Another trichothecene derivative with a similar tricyclic structure.
Uniqueness
3-Deacetylcalonectrin is unique due to its specific structural features and the absence of an acetyl group at C-15, which distinguishes it from other trichothecenes like T-2 toxin and calonectrin . This structural difference influences its biological activity and toxicity profile .
Eigenschaften
CAS-Nummer |
38818-51-8 |
|---|---|
Molekularformel |
C19H26O6 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
[(1R,2R,7R,9R,10R,12S)-10-acetyloxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate |
InChI |
InChI=1S/C19H26O6/c1-11-5-6-18(9-22-12(2)20)15(7-11)25-16-14(24-13(3)21)8-17(18,4)19(16)10-23-19/h7,14-16H,5-6,8-10H2,1-4H3/t14-,15-,16-,17-,18-,19+/m1/s1 |
InChI-Schlüssel |
IGDIDZAQDRAJRB-UPGMHYFXSA-N |
Isomerische SMILES |
CC1=C[C@@H]2[C@](CC1)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)OC(=O)C)C)COC(=O)C |
Kanonische SMILES |
CC1=CC2C(CC1)(C3(CC(C(C34CO4)O2)OC(=O)C)C)COC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


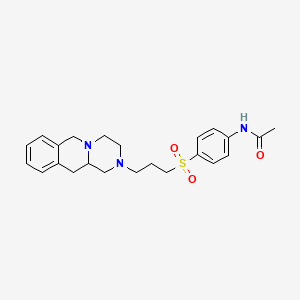
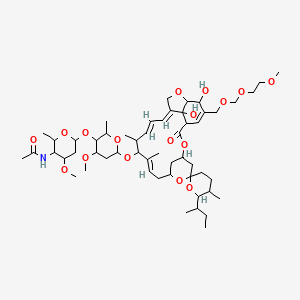


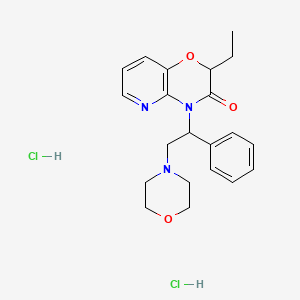

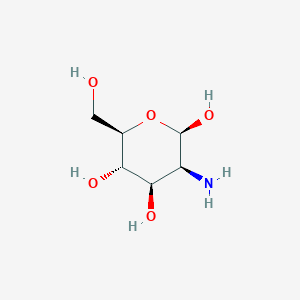
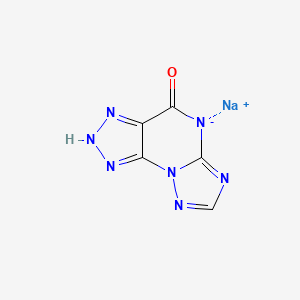
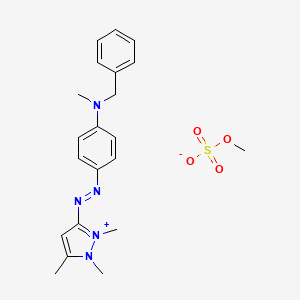
![N-(2-Aminoethyl)-N'-[2-[(2-aminoethyl)amino]ethyl]ethylenediamine 2-hydroxypropane-1,2,3-tricarboxylate](/img/structure/B12698570.png)
